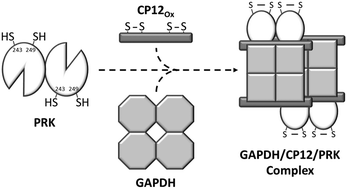Phosphoribulokinase from Chlamydomonas reinhardtii: a Benson–Calvin cycle enzyme enslaved to its cysteine residues
Molecular BioSystems Pub Date: 2015-02-06 DOI: 10.1039/C5MB00035A
Abstract
Phosphoribulokinase (PRK) in the green alga Chlamydomonas reinhardtii is a finely regulated and well-studied enzyme of the Benson–Calvin cycle. PRK can form a complex with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the small chloroplast protein CP12. This study aimed to determine the molecular determinants on PRK involved in the complex and the mechanism of action of a recently described novel regulation of PRK that involves glutathionylation. A combination of mass spectrometry, mutagenesis and activity analyses showed that Cys16, besides its role as the binding site of ATP, was also the site for S-glutathionylation. Previous kinetic analysis of the C55S mutant showed that in the oxidized inactive form of PRK, this residue formed a disulfide bridge with the Cys16 residue. This is the only bridge reported for PRK in the literature. Our data show for the first time that a disulfide bridge between Cys243 and Cys249 on PRK is required to form the PRK–GAPDH–CP12 complex. These results uncover a new mechanism for the PRK–GAPDH–CP12 formation involving a thiol disulfide exchange reaction with CP12 and identify Cys16 of PRK as a target of glutathionylation acting against oxidative stress. Although Cys16 is the key residue involved in binding ATP and acting as a defense against oxidative damage, the formation of the algal ternary complex requires the formation of another disulfide bridge on PRK involving Cys243 and Cys249.


Recommended Literature
- [1] A novel terpyridine/benzofurazan hybrid fluorophore: metal sensing behavior and application†
- [2] HKUST-1 growth on glassy carbon†
- [3] Simultaneously enhancing the performance of perovskite solar cells and suppressing lead leakage via an interface modification strategy†
- [4] Operando UV-Visspectroscopy of a catalytic solid in a pilot-scale reactor: deactivation of a CrOx/Al2O3 propane dehydrogenation catalyst†
- [5] Black hydrochromic fluoran molecular switches: substituent positional isomerization effects and multicolor water-jet printing†
- [6] A large spin-crossover [Fe4L4]8+ tetrahedral cage†‡
- [7] Regioselective catalytic hydrogenation of citral with ionic liquids as reaction modifiers
- [8] High efficiency (∼100 lm W−1) hybrid WOLEDs by simply introducing ultrathin non-doped phosphorescent emitters in a blue exciplex host†
- [9] Equipment news
- [10] Improved filtration performance and antifouling properties of polyethersulfone ultrafiltration membranes by blending with carboxylic acid functionalized polysulfone†









